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Compound of Interest

Compound Name: RG7167

Cat. No.: B1574684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase selectivity profile of

RG7167 (also known as CH5126766 and RO5126766), a potent dual inhibitor of RAF and MEK

kinases. The information presented herein is intended to support research and drug

development efforts by providing detailed quantitative data, experimental methodologies, and

visual representations of the compound's mechanism of action.

Quantitative Kinase Selectivity Data
The selectivity of RG7167 has been assessed against a broad panel of kinases, revealing a

high degree of specificity for the RAF and MEK kinases within the MAPK/ERK signaling

pathway.

KINOMEscan Selectivity Profile
The following table summarizes the binding of RG7167 to a panel of 256 kinases as

determined by the KINOMEscan® platform at a concentration of 10 µM. The results are

presented as percent of competition, where a higher percentage indicates stronger binding.

Only kinases with significant competition are listed for clarity.
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Kinase Target Percent Competition at 10 µM

BRAF 89%

CRAF (RAF1) 82%

Data sourced from supplementary materials of Ishii et al., 2013.[1]

Dissociation Constants (Kd) for MEK Kinases
The binding affinity of RG7167 to MEK1 and MEK2 was determined using the KINOMEscan®

platform.

Kinase Target Kd (nmol/L)

MEK1 2.9

MEK2 13

Data sourced from supplementary materials of Ishii et al., 2013.[1]

Inhibitory Potency (IC50) against RAF and MEK1
Kinases
The half-maximal inhibitory concentration (IC50) values of RG7167 against RAF family kinases

and MEK1 were determined in cell-free enzymatic assays.

Kinase Target IC50 (µM)

BRAF V600E 0.0082

BRAF 0.019

CRAF (RAF1) 0.056

MEK1 0.16

Data sourced from APExBIO and Ishii et al., 2013.[1][2]
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Experimental Protocols
The following sections detail the methodologies employed to determine the kinase selectivity

and inhibitory potency of RG7167.

KINOMEscan® Competition Binding Assay
The KINOMEscan® platform (DiscoveRx) was utilized to assess the kinase selectivity of

RG7167. This assay is based on a proprietary active site-directed competition binding assay

that quantitatively measures the interactions between a test compound and a panel of kinases.

Principle: An immobilized kinase is incubated with a proprietary, active-site directed ligand that

is tagged. RG7167 is added to the reaction to compete for binding to the kinase's active site.

The amount of tagged ligand bound to the kinase is measured, and a lower signal indicates

that RG7167 has displaced the tagged ligand, signifying a binding interaction.

General Protocol:

A panel of 256 human kinases is utilized.

Each kinase is expressed as a fusion protein with a proprietary tag.

The kinases are captured on a solid support.

A proprietary, tagged, active-site directed ligand for each kinase is added.

RG7167 is added at a concentration of 10 µM.

The mixture is incubated to allow for binding competition.

Unbound material is washed away.

The amount of bound tagged ligand is quantified.

Results are expressed as a percentage of competition relative to a DMSO control.

MEK1 Kinase Activity Assay (Fluorescence Polarization)
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The inhibitory activity of RG7167 against MEK1 was determined by measuring the activation of

its substrate, ERK2, using a fluorescence polarization-based assay.

Principle: Active MEK1 phosphorylates inactive ERK2. The activated ERK2 then

phosphorylates a fluorescently labeled peptide substrate (FAM-Erktide). Phosphorylation of the

peptide leads to a change in its fluorescence polarization, which is detected and quantified.

Inhibition of MEK1 by RG7167 results in a decrease in ERK2 activation and consequently, a

reduction in the phosphorylation of the fluorescent peptide.

Detailed Protocol:

Reagents:

Active MEK1 (S218E/S222E mutant)

Inactive ERK2

FAM-Erktide (fluorescently labeled ERK substrate)

ATP

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

RG7167 dilutions

Procedure:

1. In a suitable microplate, add active MEK1 to the assay buffer.

2. Add serial dilutions of RG7167 or DMSO (vehicle control).

3. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for

inhibitor binding.

4. Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP.

5. Incubate for a specific duration (e.g., 60 minutes) at 30°C to allow for ERK2 activation.
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6. Add the FAM-Erktide substrate.

7. Incubate for a further period (e.g., 30-60 minutes) to allow for peptide phosphorylation by

the activated ERK2.

8. Measure the fluorescence polarization of each well using a suitable plate reader.

9. Calculate the percent inhibition for each concentration of RG7167 and determine the IC50

value by fitting the data to a dose-response curve.

RAF Kinase Activity Assay
The inhibitory effect of RG7167 on RAF kinase activity was assessed by measuring the

phosphorylation of a peptide substrate.[1]

Principle: Active RAF kinase (e.g., CRAF) phosphorylates a specific peptide substrate,

MEKtide. The amount of phosphorylated peptide is quantified, typically using methods such as

radioactive labeling (e.g., ³²P-ATP) followed by separation and scintillation counting, or by using

phosphorylation-specific antibodies in an ELISA format. Inhibition of RAF by RG7167 leads to a

decrease in the phosphorylation of MEKtide.

Detailed Protocol (based on a non-radioactive format):

Reagents:

Active RAF kinase (e.g., recombinant CRAF)

MEKtide substrate (a peptide derived from MEK1)

ATP

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

RG7167 dilutions

Phosphorylation-specific antibody for MEKtide

Secondary antibody conjugated to a detection enzyme (e.g., HRP)
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Detection substrate (e.g., TMB)

Procedure:

1. Coat a microplate with the MEKtide substrate.

2. Wash the plate to remove unbound peptide.

3. Add active RAF kinase to the wells along with serial dilutions of RG7167 or DMSO.

4. Initiate the kinase reaction by adding ATP.

5. Incubate for a defined period (e.g., 60 minutes) at 30°C.

6. Wash the plate to remove the kinase, inhibitor, and ATP.

7. Add a primary antibody that specifically recognizes the phosphorylated form of MEKtide.

8. Incubate to allow antibody binding.

9. Wash to remove unbound primary antibody.

10. Add a secondary antibody-enzyme conjugate.

11. Incubate to allow binding.

12. Wash to remove unbound secondary antibody.

13. Add the detection substrate and measure the resulting signal (e.g., absorbance) with a

plate reader.

14. Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams, generated using Graphviz, illustrate the MAPK/ERK signaling pathway

and the experimental workflows for the kinase assays.
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Caption: MAPK/ERK Signaling Pathway with RG7167 Inhibition Points.
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Caption: MEK1 Kinase Assay Experimental Workflow.
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Caption: RAF Kinase Assay Experimental Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1574684?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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